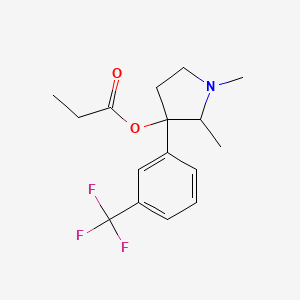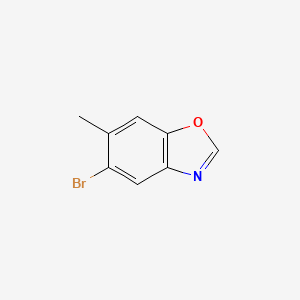
5-bromo-6-methyl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate brominated and methylated precursors. One common method is the reaction of 2-aminophenol with 5-bromo-2-methylbenzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 5-substituted-6-methyl-1,3-benzoxazole derivatives.
Oxidation: Formation of 5-bromo-6-formyl-1,3-benzoxazole or 5-bromo-6-carboxyl-1,3-benzoxazole.
Reduction: Formation of 5-bromo-6-methyl-2,3-dihydro-1,3-benzoxazole.
Applications De Recherche Scientifique
5-Bromo-6-methyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-6-methyl-1,3-benzoxazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with fungal cell membrane integrity . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1,3-benzoxazole: Lacks the methyl group, which may affect its reactivity and biological activity.
6-Methyl-1,3-benzoxazole: Lacks the bromine atom, which may influence its chemical properties and applications.
5-Chloro-6-methyl-1,3-benzoxazole:
Uniqueness
The combination of these substituents allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C8H6BrNO |
|---|---|
Poids moléculaire |
212.04 g/mol |
Nom IUPAC |
5-bromo-6-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3 |
Clé InChI |
VUFARHHQOUZUIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Br)N=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


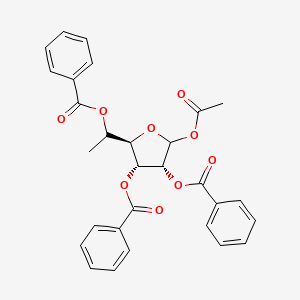
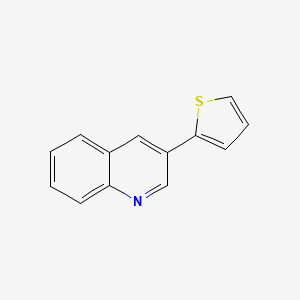

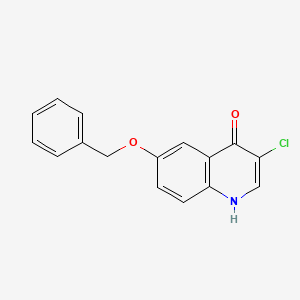
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
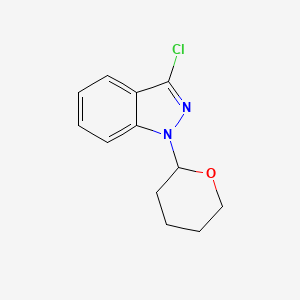
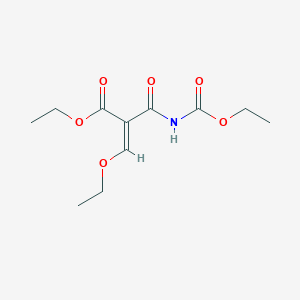

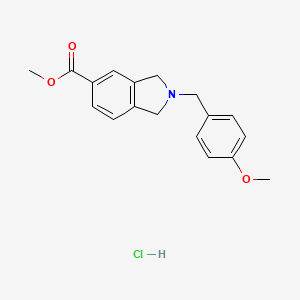
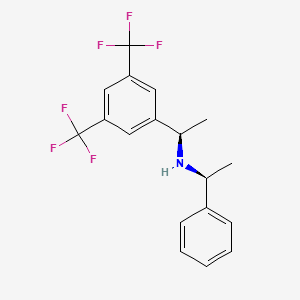
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
